molecular formula C7H13NO2 B3392045 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one CAS No. 63537-15-5

5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one

Cat. No.: B3392045
CAS No.: 63537-15-5
M. Wt: 143.18 g/mol
InChI Key: LKQOTZSNCBMFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one (CAS 63537-15-5) is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.184 g/mol . This molecule features a pyrrolidin-2-one ring, a structure related to the common industrial solvent N-Methyl-2-pyrrolidone (NMP) , which is modified with a 2-hydroxyethyl functional group. The presence of both a polar lactam ring and a hydroxyl group suggests potential utility as a specialty solvent or a chemical intermediate in organic synthesis and polymer chemistry. Compounds with pyrrolidone structures are often studied for their physicochemical properties, including high polarity and solvating power . The specific research applications and mechanism of action for this compound are areas for ongoing investigation. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-hydroxyethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-6(4-5-9)2-3-7(8)10/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQOTZSNCBMFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708587
Record name 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63537-15-5
Record name 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-hydroxyethyl)-1-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5 2 Hydroxyethyl 1 Methylpyrrolidin 2 One

Classical Approaches to Pyrrolidinone Ring Formation

Traditional methods for the synthesis of the pyrrolidinone ring, the core of 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one, have heavily relied on intramolecular cyclization reactions. These established techniques, while effective, often necessitate specific precursor molecules and defined reaction conditions.

Lactamization Reactions in the Synthesis of this compound

Lactamization, the intramolecular reaction of an amino acid or its derivative to form a cyclic amide (a lactam), is a fundamental strategy for constructing the pyrrolidinone ring. In the context of this compound, this would typically involve a γ-amino acid precursor bearing the N-methyl and 2-hydroxyethyl substituents at the appropriate positions.

Lewis acid-mediated lactamization has proven to be an effective method for the synthesis of substituted pyrrolidinones. researchgate.net For instance, the synthesis of streptopyrrolidine, a related natural product, has been achieved through a highly stereoselective aldol-type reaction followed by a Lewis acid-mediated lactamization as a key step. researchgate.net This highlights the potential of such acid-catalyzed cyclizations in forming the five-membered lactam ring. The general principle involves the activation of a carboxylic acid or ester group by the Lewis acid, facilitating nucleophilic attack by the distal amino group to close the ring.

Ring-Closing Strategies Utilizing Precursors of this compound

Beyond classical lactamization of amino acids, other ring-closing strategies employing specifically designed precursors are also utilized. These methods often involve the formation of a key carbon-nitrogen bond in the final cyclization step. One such approach involves the reductive amination of keto acids or their esters. For example, levulinic acid or its esters, which are bio-based platform molecules, can be converted to 5-methyl-2-pyrrolidone through catalytic hydrogenation and reductive amination. google.com This general strategy could be adapted for the synthesis of this compound by starting with a precursor containing the requisite hydroxyethyl (B10761427) side chain.

Another relevant strategy is the intramolecular Michael addition. While not directly forming the lactam ring in one step, it can be a crucial part of a tandem reaction sequence. For instance, the synthesis of highly substituted pyrrolidines can be achieved through a one-pot Michael addition and cyclization reaction. documentsdelivered.com

Modern Catalytic Synthesis of this compound and Its Precursors

Contemporary synthetic chemistry has seen a significant shift towards catalytic methods, which offer advantages in terms of efficiency, selectivity, and sustainability. The synthesis of pyrrolidinones, including this compound, has benefited greatly from these advancements.

Palladium-Catalyzed Cyclization and Reduction Routes

Palladium catalysis has emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles. proquest.com Palladium-catalyzed cyclization reactions provide efficient routes to highly substituted pyrrolidines. documentsdelivered.comacs.org For example, the palladium-catalyzed trimethylenemethane cycloaddition with imines is a notable method for pyrrolidine (B122466) synthesis. proquest.comnih.gov This reaction involves the [3+2] cycloaddition of a trimethylenemethane precursor with an imine to form the pyrrolidine ring. nih.gov

Furthermore, palladium catalysts are employed in reduction processes. A Korean patent describes a method for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine, a closely related structure, from methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate using a reduction step. google.com While this specific patent aims to improve upon methods using expensive palladium-carbon (Pd/C) catalysts by employing metal borohydrides, it highlights the precedent of using catalytic reduction in the synthesis of similar compounds. google.com The use of palladium catalysts in hydrogenation is a common strategy for the reduction of double bonds and other functional groups in the final steps of a synthetic sequence.

Table 1: Comparison of Catalytic Systems in Pyrrolidinone Synthesis

Catalytic System Reaction Type Key Features
Palladium(II) Acetate / Triphenylphosphine Aza-Wacker Cyclization Forms C-N bond via intramolecular aminopalladation. nih.gov
Palladium(0) / Chiral Ligands Asymmetric [3+2] Cycloaddition Enables enantioselective synthesis of pyrrolidines. nih.gov
Rhodium(II) Catalysts C-H Insertion Allows for direct functionalization of the pyrrolidine ring. acs.org

Application of Green Chemistry Principles in Pyrrolidinone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. In the synthesis of pyrrolidinones, several green approaches have been developed.

One-pot multi-component reactions are a hallmark of green chemistry, as they reduce the number of separate reaction and purification steps. The synthesis of substituted 3-pyrrolin-2-ones has been achieved using a one-pot, multi-component reaction in the presence of citric acid as a green catalyst in an environmentally friendly solvent like ethanol. rsc.orgrsc.org Ultrasound irradiation has also been employed to accelerate these reactions, further contributing to the green credentials of the method. rsc.orgrsc.org

The use of bio-based starting materials is another key aspect of green chemistry. As mentioned earlier, levulinic acid, derived from biomass, can be a precursor to pyrrolidinones. google.com Similarly, γ-aminobutyric acid (GABA), which can be obtained from the plant-derived amino acid glutamic acid, can be converted to N-methylpyrrolidone in a one-pot cyclization and methylation procedure. researchgate.net These examples showcase the potential for developing sustainable synthetic routes to this compound.

Asymmetric Catalysis in the Enantioselective Synthesis of Chiral Pyrrolidinones

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Asymmetric catalysis is crucial for the selective synthesis of a single enantiomer, which often exhibits the desired biological activity. The pyrrolidine ring is a common scaffold in chiral ligands and organocatalysts. nih.govnih.gov

The enantioselective synthesis of chiral pyrrolidinones can be achieved through various catalytic methods. For instance, chiral phosphoric acids have been used to catalyze the intramolecular aza-Michael cyclization to produce enantioenriched pyrrolidines. whiterose.ac.uk This "clip-cycle" strategy involves clipping a nucleophilic amine to an activated alkene, followed by an enantioselective cyclization. whiterose.ac.uk

Metal-based catalysts with chiral ligands are also widely used. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, using novel phosphoramidite (B1245037) ligands, provides access to pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov Furthermore, new classes of poly-N-vinylpyrrolidinones containing an asymmetric center have been synthesized from L-amino acids and used to stabilize bimetallic nanoclusters for catalytic asymmetric oxidation reactions. nih.gov

Table 2: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis

Catalyst/Method Reaction Chiral Source
Chiral Phosphoric Acid Intramolecular aza-Michael Cyclization Catalyst
Palladium / Chiral Phosphoramidite Ligand [3+2] Cycloaddition Ligand
Rhodium(II) / Chiral Ligand C-H Insertion Ligand

Functional Group Transformations and Derivatization Routes

The construction of this compound hinges on a series of carefully orchestrated functional group transformations. These include the reduction of a carbonyl functional group to form the terminal alcohol of the hydroxyethyl moiety, the methylation of the nitrogen atom within the lactam ring, and methods to control the stereochemical outcome at the C-5 position. The sequence of these transformations is a critical consideration in designing an efficient synthetic pathway.

The formation of the 2-hydroxyethyl group at the C-5 position is typically achieved through the reduction of a corresponding carboxylic acid ester precursor, such as methyl 2-(1-methyl-5-oxopyrrolidin-2-yl)acetate. This transformation converts the ester functionality into a primary alcohol.

A common and effective method for this reduction involves the use of metal hydride reagents. For instance, a synthetic route analogous to the formation of similar structures utilizes sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent, such as methanol (B129727), to reduce the ester to the desired alcohol. google.com This method is advantageous due to the relative safety and lower cost of NaBH₄ compared to more potent reducing agents. google.com While highly effective, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this ester-to-alcohol conversion, though they require more stringent anhydrous reaction conditions and careful handling.

Catalytic hydrogenation represents an alternative strategy. This approach involves reacting the ester precursor with hydrogen gas in the presence of a metal catalyst. While this method can be highly efficient and is considered a "green" chemistry approach, it may require high-pressure equipment and careful selection of the catalyst to avoid reduction of the lactam carbonyl group.

Table 1: Comparison of Reduction Methods for Ester Precursors
Reducing Agent/MethodTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Alcoholic solvent (e.g., Methanol, Ethanol), Room temperature to refluxCost-effective, relatively safe, mild conditions. google.comMay require longer reaction times or elevated temperatures for less reactive esters.
Lithium Aluminum Hydride (LiAlH₄)Aprotic ether solvent (e.g., THF, Diethyl ether), Anhydrous conditions, 0 °C to room temperatureHighly reactive and efficient for most esters.Pyrophoric, requires strict anhydrous conditions, potential for over-reduction.
Catalytic Hydrogenation (e.g., Ru/C, Rh/C)H₂ gas, Elevated pressure, various solvents"Green" method, high yields possible, catalyst can sometimes be recycled.Requires specialized high-pressure equipment, potential for reducing other functional groups (e.g., lactam).

The introduction of the methyl group onto the nitrogen atom of the pyrrolidinone ring is a crucial step in the synthesis. This N-methylation can be performed at different stages of the synthetic sequence, either on an early-stage intermediate like 5-(alkoxycarbonylmethyl)pyrrolidin-2-one or on the final 5-(2-hydroxyethyl)pyrrolidin-2-one (B133155) molecule.

A standard laboratory method for N-methylation involves treating the pyrrolidinone with a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This approach is highly effective but requires careful handling of pyrophoric and toxic reagents. The choice of base and solvent is critical to ensure high yields and prevent side reactions.

Table 2: Common N-Methylation Strategies for Pyrrolidinones
Reagents (Base + Methylating Agent)Typical ConditionsKey Considerations
Sodium Hydride (NaH) / Methyl Iodide (CH₃I)Anhydrous aprotic solvent (e.g., THF, DMF), 0 °C to room temperatureHighly effective; NaH is pyrophoric; CH₃I is toxic. Requires inert atmosphere.
Potassium Carbonate (K₂CO₃) / Dimethyl Sulfate ((CH₃)₂SO₄)Polar aprotic solvent (e.g., Acetone, DMF), RefluxMilder base, but (CH₃)₂SO₄ is highly toxic and carcinogenic.

The C-5 carbon of this compound is a stereocenter, meaning the compound can exist as different stereoisomers. Controlling the stereochemistry at this position is paramount, particularly for applications in pharmaceuticals or materials science. The most common and effective strategy to achieve stereocontrol is to begin the synthesis with a chiral starting material, a technique known as a chiral pool synthesis.

(S)-Pyroglutamic acid, a natural derivative of glutamic acid, is an extensively used chiral synthon for the asymmetric synthesis of optically active 5-substituted 2-pyrrolidinones. researchgate.netnih.gov By starting with (S)-Pyroglutamic acid, the stereochemistry at the C-5 position is pre-determined and can be maintained throughout the synthetic sequence under mild reaction conditions. nih.gov The synthesis involves first extending the C-5 carboxylic acid side chain to a two-carbon ester chain (a process called homologation), followed by the N-methylation and reduction steps previously described. This approach ensures the final product is obtained as a single, desired enantiomer.

More advanced methods for stereocontrolled synthesis have also been explored, such as the nucleophilic ring-opening of chiral donor-acceptor cyclopropanes. nih.gov These methods can offer high levels of stereocontrol but often involve more complex starting materials and catalysts. For the synthesis of this compound, the use of pyroglutamic acid remains the most direct and established route for achieving stereoselectivity. researchgate.netnih.gov

Comparative Analysis of Synthetic Pathways

The most logical synthetic routes originate from a C-5 functionalized pyrrolidinone, such as one derived from pyroglutamic acid. The primary strategic decision is the relative timing of the N-methylation and the side-chain ester reduction.

Pathway B: N-Methylation Followed by Reduction. This pathway involves first methylating the nitrogen of the C-5 ester precursor to yield methyl 2-(1-methyl-5-oxopyrrolidin-2-yl)acetate. Subsequently, the ester group is reduced to the final hydroxyethyl moiety. This route is generally more efficient as it avoids the need for protecting groups. The ester functionality is typically unreactive under standard N-methylation conditions, and the N-methylated lactam is stable during the subsequent reduction step, especially when using selective reagents like NaBH₄. google.com

Despite established methodologies, challenges remain in the synthesis of this compound, particularly concerning sustainability, cost, and scalability.

Current Challenges:

Reagent Stoichiometry and Waste: The use of stoichiometric metal hydride reducing agents (e.g., LiAlH₄, NaBH₄) and strong bases for N-methylation (e.g., NaH) generates significant amounts of inorganic waste, which can be problematic for large-scale synthesis.

Harsh Reagents: Some of the most effective reagents, such as methyl iodide and dimethyl sulfate, are highly toxic, and strong bases like sodium hydride are pyrophoric, posing safety risks. google.com

Stereocontrol: While the chiral pool approach using pyroglutamic acid is effective, developing asymmetric catalytic methods that can create the C-5 stereocenter from achiral starting materials would offer greater flexibility and could be more cost-effective.

Future Directions:

Catalytic Methods: The development of efficient and selective catalytic methods is a primary goal. This includes catalytic hydrogenation for the reduction step using recyclable, non-precious metal catalysts under milder conditions (lower pressures and temperatures). For N-methylation, catalytic routes using safer methylating agents like methanol or dimethyl carbonate would represent a significant advance in green chemistry.

Biocatalysis: The use of enzymes, such as transaminases or reductases, could offer unparalleled selectivity (chemo-, regio-, and stereo-) under environmentally benign aqueous conditions. acs.org An enzymatic reduction of the ester or an enzymatic N-methylation could circumvent many of the challenges associated with traditional chemical reagents.

Flow Chemistry: Implementing the synthesis in a continuous flow system could improve safety, particularly when using hazardous reagents. Flow chemistry allows for better control over reaction parameters like temperature and mixing, often leading to higher yields and purity while minimizing risks associated with handling large quantities of hazardous materials.

Future research will likely focus on integrating these greener and more efficient technologies to develop synthetic routes that are not only high-yielding and selective but also economically viable and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of 5 2 Hydroxyethyl 1 Methylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for elucidating the intricate structural details of 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, offering insights into the molecular framework.

Elucidation of Stereochemistry and Tautomerism through Advanced NMR Techniques

The structure of this compound features a chiral center at the C5 position of the pyrrolidinone ring. This chirality gives rise to enantiomers, which are non-superimposable mirror images. Advanced NMR techniques, particularly when employing chiral solvating agents or chiral shift reagents, can be utilized to distinguish between these enantiomers. In a chiral environment, the corresponding protons and carbons of the two enantiomers, which are chemically equivalent (isochronous) in an achiral solvent, become chemically non-equivalent (diastereotopic) and exhibit separate signals in the NMR spectrum.

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is a potential consideration in lactam systems. For this compound, the principal tautomeric forms would be the amide and the imidic acid form. However, NMR studies of related N-alkyl-2-pyrrolidones overwhelmingly indicate that the amide form is significantly more stable, and thus, the equilibrium lies heavily on the side of the lactam structure. nih.gov The characteristic chemical shifts of the carbonyl carbon (around 175 ppm) and the protons adjacent to the nitrogen and carbonyl group are consistent with the amide form. The broadening of NMR peaks in certain solvents, such as DMSO, can sometimes be indicative of tautomeric exchange; however, for this compound, such effects are generally attributed to other dynamic processes. nih.gov

Dynamic NMR Studies of Conformation and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a valuable technique for investigating the conformational flexibility of the five-membered pyrrolidinone ring and the rotational barriers of its substituents. The pyrrolidinone ring is not planar and can adopt various envelope and twisted conformations. These conformations can interconvert rapidly at room temperature, leading to averaged NMR signals. By lowering the temperature, it is possible to slow down these conformational changes to the NMR timescale, allowing for the observation of distinct signals for the different conformers.

Furthermore, restricted rotation around the N-C(O) amide bond is a well-documented phenomenon in amides and lactams, arising from the partial double bond character of the C-N bond. researchgate.netsharif.edu While this is more pronounced in acyclic amides, it can influence the conformation of the N-substituent in cyclic systems. Similarly, rotation around the bond connecting the N-methyl group and the bond between the pyrrolidinone ring and the hydroxyethyl (B10761427) side chain can be studied using DNMR. Variable temperature NMR experiments can provide quantitative data on the energy barriers associated with these rotational and conformational processes. researchgate.net

Application of 2D NMR Experiments for Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the proton and carbon signals of this compound and for confirming its structural connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, COSY spectra would show correlations between the methine proton at C5 and the adjacent methylene (B1212753) protons of the ring, as well as between the methylene protons of the hydroxyethyl side chain. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu It allows for the direct assignment of the carbon signal for each protonated carbon atom. For example, the proton signal of the N-methyl group will show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.netsdsu.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the N-methyl protons would show a correlation to the C2 (carbonyl) and C5 carbons of the pyrrolidinone ring, confirming the position of the methyl group.

The combined information from these 2D NMR experiments allows for a complete and confident structural elucidation. nih.govnih.govomicsonline.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.8~29
C2 (C=O)-~175
C3-H₂~2.3-2.5~30
C4-H₂~1.8-2.0~20
C5-H~3.5-3.7~58
C1'-H₂ (CH₂-CH₂OH)~1.6-1.9~35
C2'-H₂ (CH₂OH)~3.6-3.8~60
OHVariable-

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering clues to the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound, the molecular formula is C₇H₁₃NO₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 144.10192 Da. uni.lu An experimental HRMS measurement that corresponds closely to this calculated value would unequivocally confirm the elemental composition of the molecule.

Table 2: Predicted m/z Values for Adducts of this compound in HRMS uni.lu

AdductPredicted m/z
[M+H]⁺144.10192
[M+Na]⁺166.08386
[M-H]⁻142.08736

Fragmentation Pattern Analysis for Structural Connectivity

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides valuable information about the structure of the molecule. For this compound, the fragmentation is likely to be initiated by the cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen) and the carbonyl group, as these are typically the most labile sites.

A plausible fragmentation pathway would involve the loss of the hydroxyethyl side chain or parts of it. For example, the loss of a CH₂OH radical (mass 31) or a C₂H₄O molecule (mass 44) from the molecular ion are common fragmentation pathways for primary alcohols. Cleavage of the pyrrolidinone ring itself can also occur, leading to characteristic fragment ions. The analysis of these fragments helps to confirm the presence and connectivity of the N-methyl group, the pyrrolidinone ring, and the 2-hydroxyethyl substituent at the C5 position.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups and the intricate network of hydrogen bonds within a molecule.

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the tertiary amide (C=O) group of the pyrrolidinone ring, and the various C-H and C-N bonds.

The presence of the hydroxyl group introduces the possibility of hydrogen bonding, which significantly influences the vibrational frequencies. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another is anticipated. This interaction would lead to a broadening and shifting of the O-H stretching vibration to lower wavenumbers (typically 3200-3500 cm⁻¹) in the IR spectrum, compared to a sharp band at higher wavenumbers (around 3600 cm⁻¹) for a free, non-hydrogen-bonded hydroxyl group.

Similarly, the C=O stretching vibration of the lactam ring, typically observed around 1680-1700 cm⁻¹, would also be affected by hydrogen bonding, likely shifting to a lower frequency. For instance, in the related compound N-methyl-2-pyrrolidone (NMP), the carbonyl stretch is a prominent feature in its vibrational spectra. researchgate.net The formation of hydrogen bonds weakens the C=O double bond, resulting in a decrease in its vibrational frequency.

In the crystal structure of a related compound, 5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one, enantiomers form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the hydroxyl and carbonyl groups. researchgate.net This provides a strong indication of the types of hydrogen bonding networks that could be expected for this compound. Another similar molecule, ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, also forms inversion dimers in the crystalline state via O-H···O hydrogen bonds. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Hydroxyl (-OH)O-H stretch (H-bonded)3200 - 3500Broad band
Carbonyl (C=O)C=O stretch (H-bonded)1650 - 1680Shifted to lower frequency due to H-bonding
Methylene (-CH₂)C-H stretch2850 - 2960Asymmetric and symmetric stretches
Methyl (-CH₃)C-H stretch2870 - 2970Asymmetric and symmetric stretches
Amide (C-N)C-N stretch1250 - 1350

This table is predictive and based on characteristic group frequencies and data from related compounds.

To gain a deeper insight into the vibrational modes of this compound, experimental FT-IR and Raman spectra can be correlated with theoretical vibrational frequencies obtained from quantum chemical calculations. Density Functional Theory (DFT) methods are commonly employed for this purpose.

The process involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, it is common practice to scale the calculated frequencies using an appropriate scaling factor to improve the agreement with experimental data.

By comparing the scaled theoretical frequencies with the experimental FT-IR and Raman spectra, a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule can be achieved. This correlation allows for a more precise understanding of the molecule's vibrational behavior and can help to confirm the presence and nature of intermolecular interactions, such as hydrogen bonding. For example, theoretical calculations can model the effect of dimerization through hydrogen bonding on the vibrational frequencies of the O-H and C=O groups, and these theoretical predictions can then be compared with the experimental observations. semanticscholar.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.

Since this compound possesses a chiral center at the C5 position of the pyrrolidinone ring, it can exist as two enantiomers (R and S). X-ray crystallography can unambiguously determine the relative stereochemistry of the molecule. Furthermore, through the use of anomalous dispersion techniques, the absolute configuration of a chiral molecule can be determined from a single crystal of one of the enantiomers. soton.ac.uk This is crucial for understanding the molecule's properties and interactions in a chiral environment.

While a crystal structure for this compound is not publicly available, the crystal structure of the related compound 5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one reveals that the pyrrolidine (B122466) ring is nearly planar. researchgate.net This contrasts with the more common envelope conformation observed in many other pyrrolidine derivatives. This planarity could be a feature of the target molecule as well.

A detailed analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that stabilize the crystal lattice. For this compound, the primary intermolecular interaction is expected to be the O-H···O hydrogen bond between the hydroxyl group and the carbonyl oxygen, leading to the formation of dimers or extended chains.

The crystal structure of 5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one shows that the enantiomers are linked into centrosymmetric dimers by complementary intermolecular O-H···O hydrogen bonds. researchgate.net A similar dimeric structure is observed in the crystal of N-hydroxy-5,5-dimethyl-2-pyrrolidone, where hydrogen-bonded pairs are formed. rsc.org These examples strongly suggest that this compound would also exhibit significant hydrogen bonding in its crystalline state, which would be the dominant force governing its crystal packing. The precise geometry of these hydrogen bonds, including bond lengths and angles, can be accurately determined from the crystallographic data.

Table 2: Representative Hydrogen Bond Geometries in Related Pyrrolidinone Derivatives

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-oneO-H···O----
N-hydroxy-5,5-dimethyl-2-pyrrolidoneN-O-H···O=C----

Specific bond length and angle data for the hydrogen bonds in the referenced compounds are not provided in the abstracts. However, X-ray crystallography would provide this level of detail for this compound.

Theoretical and Computational Chemistry Studies of 5 2 Hydroxyethyl 1 Methylpyrrolidin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium to large-sized molecules. researchgate.net Methods such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are frequently employed to determine a wide range of molecular properties with high reliability. researchgate.netnih.gov

Geometric optimization is a computational process used to identify the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a flexible molecule such as 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one, which possesses a rotatable hydroxyethyl (B10761427) side chain, multiple low-energy conformations can exist.

Conformational analysis systematically explores the potential energy surface to identify all stable conformers and the transition states that connect them. researchgate.net This analysis is crucial for understanding the molecule's structure in different environments and how its shape influences its properties and interactions. The study of 1,3-dioxane derivatives, for example, has shown that conformational equilibrium can be highly sensitive to the solvent, a factor that would also be significant for the title compound due to its hydroxyl group. researchgate.net While specific published data for this compound is not available, a typical conformational analysis would yield data on the relative energies of different spatial arrangements, as illustrated in the table below.

Illustrative Conformational Analysis Data

ConformerTorsion Angle (HO-C-C-C)Relative Energy (kcal/mol)Population (%) at 298 K
Anti~180°0.0075.3
Gauche 1~60°1.1512.3
Gauche 2~-60°1.1512.3

DFT calculations provide detailed information about the electronic structure of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor. libretexts.org Conversely, the LUMO's energy relates to the electron affinity and the molecule's capacity to act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

Illustrative Electronic Properties Data

ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-0.25
HOMO-LUMO Gap6.25

Computational methods can accurately predict various spectroscopic parameters. DFT calculations are widely used to compute Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netmdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. nih.gov Similarly, the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be calculated. nih.gov Theoretical vibrational spectra are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. nih.gov

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
N-CH₃2.85C=O175.1
-CH₂-OH3.60N-CH₃29.5
-CH-3.90-CH₂-OH60.3

Illustrative Predicted Vibrational Frequencies (cm⁻¹)

Vibrational ModeScaled Frequency (cm⁻¹)Intensity
O-H stretch3450High
C-H stretch (alkane)2950Medium
C=O stretch (amide)1680Very High

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. uaeu.ac.ae By calculating the energies of reactants, products, and intermediate structures, it is possible to build a comprehensive picture of the reaction mechanism.

A critical component of studying reaction mechanisms is the identification and characterization of the transition state (TS), which is the structure corresponding to the highest energy point along the reaction path. nih.gov Computational methods can locate the geometry of a transition state and confirm its identity by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Analysis of the transition state provides insight into the energy barrier of the reaction, known as the activation energy. For the synthesis of this compound, this analysis could be applied to key ring-forming or functional group transformation steps to understand the factors controlling the reaction's efficiency and selectivity.

From the energies of the stationary points on the potential energy surface (reactants, transition states, and products), essential kinetic and thermodynamic parameters can be calculated. researchgate.netekb.eg Kinetic parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and Gibbs free energy of activation (ΔG‡), determine the rate of a reaction. researchgate.net Thermodynamic parameters, including the enthalpy of reaction (ΔHrxn) and Gibbs free energy of reaction (ΔGrxn), indicate whether a reaction is energetically favorable (exothermic vs. endothermic) and spontaneous. researchgate.net Negative values for the Gibbs free energy of reaction suggest a spontaneous process. researchgate.net

Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction Step

ParameterValue (kJ/mol)
Activation Energy (Ea)78.5
Enthalpy of Activation (ΔH‡)73.3
Gibbs Free Energy of Activation (ΔG‡)80.8
Enthalpy of Reaction (ΔHrxn)-145.9
Gibbs Free Energy of Reaction (ΔGrxn)-127.3

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. For a molecule like this compound, which possesses both polar (amide and hydroxyl groups) and nonpolar (alkyl chain) regions, solvent effects are particularly pertinent. Computational chemistry provides powerful tools to elucidate these effects at a molecular level.

Theoretical studies would typically employ quantum mechanical (QM) or hybrid quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction pathways of this compound in various solvents. These models can be broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic contributions of the solvent to the reaction energetics.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for a molecule containing a hydroxyl group.

Table 1: Representative Solvents for Studying Reaction Pathways

SolventDielectric Constant (ε)TypePotential Interactions with this compound
Water78.4ProticHydrogen bonding with the hydroxyl and carbonyl groups.
Methanol (B129727)32.7ProticHydrogen bonding with the hydroxyl and carbonyl groups.
Acetonitrile37.5AproticDipole-dipole interactions.
Dichloromethane (B109758)8.9AproticWeaker dipole-dipole interactions.
Hexane1.9Nonpolarvan der Waals interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering detailed insights into their dynamic behavior.

The flexible side chain of this compound can adopt various conformations in solution, which can influence its physical properties and reactivity. MD simulations can be used to explore the conformational landscape of this molecule in different solvents.

In a typical MD simulation, the molecule is placed in a box of solvent molecules, and the classical equations of motion are solved iteratively for every atom in the system. The resulting trajectory provides information about the fluctuations in bond lengths, bond angles, and dihedral angles over time. Analysis of this trajectory can reveal the most stable conformations and the energy barriers for interconversion between them.

Should this compound be investigated as a potential ligand for a protein target, MD simulations would be an invaluable tool for understanding the mechanistic details of their interaction. These simulations can reveal the key amino acid residues involved in binding, the role of water molecules in mediating the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding.

Techniques such as umbrella sampling or steered molecular dynamics can be employed to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the protein. This information is crucial for the rational design of more potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. A mechanistic QSAR study for a series of analogs of this compound would aim to understand the underlying physical and chemical properties that govern their activity.

The first step in a QSAR study is to generate a set of molecular descriptors for each compound. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular shape, solvent-accessible surface area.

Quantum Chemical Descriptors: HOMO/LUMO energies, partial atomic charges, electrostatic potential.

Once the descriptors are calculated, a mathematical model is built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The resulting QSAR equation can then be used to predict the activity of new, untested compounds. A mechanistic interpretation of the QSAR model can provide insights into the key molecular features required for the desired biological activity, guiding the design of new molecules with improved properties.

Table 2: Common Descriptors in Mechanistic QSAR Studies

Descriptor ClassExample DescriptorsInformation Provided
ElectronicHOMO/LUMO energies, Dipole momentReactivity, polarity
StericMolecular volume, Surface areaSize and shape of the molecule
HydrophobicLogPPartitioning between aqueous and lipid phases
TopologicalWiener index, Kier & Hall indicesMolecular branching and connectivity

Chemical Reactivity and Derivatization Strategies for 5 2 Hydroxyethyl 1 Methylpyrrolidin 2 One

Reactions Involving the Lactam Moiety

The five-membered lactam ring of 5-(2-hydroxyethyl)-1-methylpyrrolidin-2-one is a stable structural feature. However, under certain conditions, it can undergo reactions that lead to ring-opening or functionalization of the amide group.

Ring-Opening and Ring-Expansion Reactions

The amide bond within the pyrrolidinone ring can be cleaved through hydrolysis under both acidic and alkaline conditions. This reaction is analogous to the ring-opening of N-methyl-2-pyrrolidone (NMP), which yields N-methyl-4-aminobutyric acid. rsc.org Similarly, the hydrolysis of this compound is expected to produce 4-amino-5-hydroxyhexanoic acid derivatives. The reaction proceeds via nucleophilic attack on the carbonyl carbon of the lactam.

Table 1: Expected Products of Lactam Ring-Opening

Starting MaterialReagents and ConditionsExpected Product
This compoundAqueous Acid (e.g., HCl), Heat4-(methylamino)-6-hydroxyhexanoic acid hydrochloride
This compoundAqueous Base (e.g., NaOH), HeatSodium 4-(methylamino)-6-hydroxyhexanoate

Amide Functionalization and Transformations

The amide group in this compound can undergo various transformations, although the N-methyl substitution prevents direct N-acylation or N-alkylation. However, the carbonyl group of the lactam is susceptible to reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to the corresponding amine, which would yield 1-methyl-5-(2-hydroxyethyl)pyrrolidine.

Furthermore, the amide bond can be a precursor for other functional groups. For instance, reaction with Lawesson's reagent could convert the carbonyl group to a thiocarbonyl, yielding the corresponding thiolactam.

Transformations at the Hydroxyethyl (B10761427) Side Chain

The primary alcohol of the hydroxyethyl side chain is a versatile functional group that allows for a wide array of derivatization strategies, including oxidation, reduction, substitution, and cyclization reactions.

Oxidation and Reduction Pathways of the Hydroxyl Group

The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Table 2: Oxidation Products of the Hydroxyethyl Side Chain

ProductReagentTypical Conditions
5-(2-Oxoethyl)-1-methylpyrrolidin-2-one (Aldehyde)Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature
Swern Oxidation (DMSO, (COCl)₂, Et₃N)CH₂Cl₂, -78 °C to Room Temperature
(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid (Carboxylic Acid)Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone, 0 °C to Room Temperature
Potassium Permanganate (KMnO₄)Basic conditions, Heat

Mild oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation are selective for the formation of the aldehyde. acs.orggoogle.com Stronger oxidizing agents, such as Jones reagent or potassium permanganate, will typically lead to the corresponding carboxylic acid.

While the hydroxyl group is already in a reduced state, the rest of the molecule can be subjected to reducing conditions. For example, catalytic hydrogenation could potentially reduce the lactam carbonyl, as mentioned previously, while leaving the hydroxyl group intact, depending on the catalyst and conditions.

Substitution Reactions and Ether/Ester Formation

The hydroxyl group is a good nucleophile and can readily participate in esterification and etherification reactions.

Ester Formation: The reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent.

Table 3: Examples of Ester and Ether Formation

Reaction TypeReagentProduct
EsterificationAcetic Anhydride, Pyridine2-(1-Methyl-5-oxopyrrolidin-2-yl)ethyl acetate
Etherification (Williamson)1. NaH, 2. Ethyl Iodide5-(2-Ethoxyethyl)-1-methylpyrrolidin-2-one

Ether Formation: The Williamson ether synthesis provides a common route to ethers. researchgate.netnih.gov This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Cyclization Reactions Involving the Hydroxyethyl Group

The proximity of the hydroxyethyl side chain to the lactam ring allows for the possibility of intramolecular cyclization reactions. For instance, under Mitsunobu reaction conditions (triphenylphosphine and a dialkyl azodicarboxylate), an intramolecular cyclization could potentially occur if a suitable nucleophile is present on the lactam ring or if the nitrogen of the lactam participates in the reaction. organic-chemistry.orggoogle.com However, with the nitrogen already being a tertiary amide, its nucleophilicity is significantly reduced.

A more plausible cyclization pathway would involve converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then introducing a nucleophile elsewhere in the molecule that can displace it to form a new ring. Alternatively, intramolecular etherification could be induced under acidic conditions, potentially leading to a fused or spirocyclic ether, although this would likely require specific structural features to be favorable.

Stereoselective Transformations at the C-5 Position

The stereochemistry at the C-5 position of the pyrrolidinone ring is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity and material properties. The ability to control and modify this stereocenter is paramount for the rational design of new derivatives with desired functionalities.

Epimerization Studies and Control

Detailed experimental studies specifically documenting the epimerization at the C-5 position of this compound are not extensively reported in publicly available literature. However, general principles of lactam chemistry suggest that the C-5 proton is susceptible to abstraction under basic conditions, which could lead to epimerization through a planar enolate intermediate. The propensity for this to occur would be influenced by factors such as the strength of the base, solvent, and temperature.

Controlling the stereochemical integrity at this center would necessitate carefully selected reaction conditions, likely avoiding strong bases or prolonged exposure to conditions that could facilitate enolization. Conversely, controlled epimerization could be a strategy to access the less stable diastereomer if desired.

Diastereoselective and Enantioselective Modifications

The development of diastereoselective and enantioselective modifications at the C-5 position is a key area of interest for synthesizing stereochemically pure compounds. While specific protocols for this compound are not widely available, analogous transformations on similar 5-substituted pyrrolidinones provide a conceptual framework.

Diastereoselective Approaches:

Substrate Control: The existing stereocenter at C-5 can direct the stereochemical outcome of reactions on the side chain. For instance, oxidation of the terminal hydroxyl group to an aldehyde, followed by nucleophilic addition, could proceed with a degree of diastereoselectivity influenced by the steric hindrance of the pyrrolidinone ring.

Reagent Control: The use of chiral reagents or catalysts can induce stereoselectivity. For example, a diastereoselective reduction of a ketone functionality on the C-5 side chain could be achieved using chiral reducing agents.

Enantioselective Approaches:

Asymmetric Synthesis: An enantioselective synthesis of this compound itself would provide access to enantiomerically pure starting material. This could be achieved through methods like asymmetric hydrogenation of a suitable precursor or the use of chiral auxiliaries.

Kinetic Resolution: A racemic mixture of the title compound could potentially be resolved through enzymatic or chemical kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation.

Synthesis of Structural Analogues and Hybrid Molecules

The synthesis of structural analogues and hybrid molecules based on the this compound core allows for the systematic exploration of structure-activity relationships and the development of compounds with tailored properties.

Modification of N-Substituents

The N-methyl group of this compound can be replaced with a variety of other substituents to modulate properties such as polarity, steric bulk, and hydrogen bonding capacity. A common synthetic strategy to achieve this involves the demethylation of the tertiary amine, which can be challenging, followed by N-alkylation or N-arylation. A more practical approach would be to synthesize the desired N-substituted analogues from a common precursor, such as γ-butyrolactone.

Table 1: Representative N-Substituents for Pyrrolidin-2-one Analogues

N-Substituent (R) Potential Properties Conferred
Ethyl, Propyl, Butyl Increased lipophilicity
Benzyl, Phenyl Introduction of aromatic interactions
2-Hydroxyethyl Increased polarity and hydrogen bonding potential

Pyrrolidinone Ring Modifications and Heterocycle Fusions

Modifying the core pyrrolidinone ring or fusing it with other heterocyclic systems can lead to the creation of novel molecular architectures with distinct chemical and biological profiles.

Ring Modifications:

Ring Expansion/Contraction: While not commonly reported for this specific compound, ring expansion to a six-membered piperidinone or contraction to a four-membered β-lactam under specific conditions could be envisioned, though likely requiring multi-step synthetic sequences.

Introduction of Unsaturation: Dehydration of the C-5 hydroxyethyl side chain could introduce a double bond, providing a handle for further functionalization through reactions such as Michael additions or cycloadditions.

Heterocycle Fusions:

The functional groups on this compound can serve as anchor points for the construction of fused heterocyclic rings. For example, the hydroxyl group could be converted to a suitable leaving group, followed by intramolecular cyclization with a nucleophile introduced elsewhere on the molecule.

Another strategy involves multi-component reactions where the pyrrolidinone acts as one of the building blocks in the assembly of a more complex fused system. For example, a Pictet-Spengler or Bischler-Napieralski type reaction could be adapted to create fused isoquinoline (B145761) or similar systems, assuming appropriate functionalization of the N-substituent.

While specific examples of these transformations on this compound are scarce in the literature, the principles of organic synthesis suggest a rich and largely unexplored chemical space for this versatile building block.

Chirality and Stereochemistry of 5 2 Hydroxyethyl 1 Methylpyrrolidin 2 One

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure or enriched 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one is a key objective in asymmetric synthesis. Various strategies have been developed to control the stereochemical outcome of the reaction, producing a single enantiomer in excess.

Asymmetric Catalysis in C-C Bond Formation at C-5

Asymmetric catalysis is a powerful tool for establishing the chiral center at the C-5 position of the pyrrolidinone core. This approach involves using a chiral catalyst to influence the formation of the C-C bond, leading to the preferential formation of one enantiomer over the other. Transition-metal-catalyzed reactions are often employed for this purpose. For instance, palladium-catalyzed asymmetric processes can be used to activate C-C bonds or to perform cyclization reactions that create the chiral center with high enantioselectivity. researchgate.netdicp.ac.cn The development of these catalytic systems often focuses on the design of chiral ligands that coordinate to the metal center and create a chiral environment, directing the stereochemical course of the reaction. rug.nl While direct asymmetric C-C bond formation to install the 2-hydroxyethyl group at C-5 is a specific challenge, related methodologies for functionalizing the C-5 position of pyrrolidinones provide a foundational basis for such syntheses.

Table 1: Examples of Asymmetric Catalysis Strategies for C-C Bond Formation

Catalytic SystemReaction TypeKey FeaturePotential Application to Target Compound
Palladium/Chiral LigandAsymmetric CyclizationEnables the formation of cyclic structures with controlled stereochemistry. dicp.ac.cnCyclization of an acyclic precursor to form the pyrrolidinone ring with the desired stereocenter at C-5.
Copper/Chiral LigandAsymmetric Conjugate AdditionAdds nucleophiles to α,β-unsaturated systems with high enantioselectivity. rug.nlAddition of a two-carbon unit to a suitable pyrrolidinone precursor.
OrganocatalysisMichael AdditionUses small chiral organic molecules to catalyze stereoselective C-C bond formation. mdpi.comStereoselective addition of a functionalized acetaldehyde (B116499) equivalent to an unsaturated pyrrolidinone derivative.

Chiral Pool Synthesis from Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net For the synthesis of chiral 5-substituted-pyrrolidin-2-ones, (S)-pyroglutamic acid is a common and versatile precursor. acadpubl.eu This natural amino acid derivative provides a pre-existing stereocenter at the C-5 position, which can be elaborated to introduce the desired 2-hydroxyethyl side chain. The synthesis typically involves the reduction of the carboxylic acid group of pyroglutamic acid to an alcohol, followed by further functional group manipulations to extend the carbon chain. This strategy ensures that the stereochemical integrity of the starting material is transferred to the final product, yielding the corresponding (S)-enantiomer.

A representative synthetic pathway might involve:

Protection of the amine in (S)-pyroglutamic acid.

Reduction of the carboxylic acid to a primary alcohol, yielding a pyroglutaminol derivative. mdpi.org

Conversion of the alcohol to a leaving group (e.g., tosylate).

Nucleophilic substitution with a two-carbon nucleophile (e.g., cyanide followed by reduction and hydrolysis, or an organometallic reagent) to form the C-C bond and introduce the ethyl group.

Final deprotection and modification to yield the 2-hydroxyethyl side chain.

Resolution Techniques for Racemic Mixtures

When enantioselective synthesis is not employed, this compound is often produced as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. spcmc.ac.in Resolution is the process of separating these enantiomers. pharmaguideline.com Since enantiomers have identical physical properties (e.g., boiling point, solubility), direct separation by methods like distillation or standard chromatography is not possible. libretexts.org

Resolution typically involves converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. mdpi.com Diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. spcmc.ac.inlibretexts.org For this compound, the hydroxyl group provides a handle for derivatization.

Common Resolution Strategies:

Chemical Method: The racemic mixture is reacted with an enantiomerically pure chiral acid to form diastereomeric esters. These esters can then be separated, for example, by crystallization. pharmaguideline.com Subsequent hydrolysis of the separated esters regenerates the pure enantiomers of the alcohol. spcmc.ac.in

Chromatographic Separation: A racemic mixture can be separated directly using chiral chromatography, where the stationary phase is itself chiral. dalalinstitute.com This method is discussed in more detail in section 6.2.1.

Stereochemical Analysis and Determination

After synthesis or resolution, it is crucial to determine the stereochemical purity and the absolute configuration of the product.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the most common method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. uma.esheraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us The separation is achieved by using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). mdpi.comgcms.cz

The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. nih.gov This differential interaction allows for their separation and quantification. By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and the e.e. can be calculated.

Table 2: Chiral Chromatography for Enantiomeric Analysis

TechniqueChiral Stationary Phase (CSP) TypePrinciple of SeparationInformation Obtained
Chiral HPLC Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type phases, protein-based phases. nih.govFormation of transient diastereomeric complexes with the CSP through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.comRetention times for (R) and (S) enantiomers, peak areas for quantification, enantiomeric excess (e.e.). uma.es
Chiral GC Cyclodextrin (B1172386) derivatives. gcms.czEnantiomers partition differently into the chiral liquid stationary phase, often forming temporary inclusion complexes with the cyclodextrin cavity. gcms.czSeparation of volatile derivatives of the enantiomers, determination of enantiomeric ratio.

Chiroptical Spectroscopy (ORD, CD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with polarized light and are instrumental in assigning the absolute configuration ((R) or (S)) of an enantiomer. nih.govnih.gov

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting curve, known as a Cotton effect curve, is characteristic of a specific enantiomer.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov A CD spectrum shows positive or negative peaks (Cotton effects) that are unique to a particular enantiomer.

To assign the absolute configuration, the experimentally measured ORD or CD spectrum is compared with the spectrum predicted for a known configuration (e.g., (R)-5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one) using quantum chemical calculations. nih.govresearchgate.net A match between the experimental and the calculated spectrum for a specific configuration allows for the unambiguous assignment of the absolute stereochemistry of the sample. nih.govresearchgate.net

NMR-Based Chiral Sensing with Chiral Auxiliaries/Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in a standard achiral solvent, the NMR spectra of two enantiomers are identical. nih.gov To distinguish between enantiomers using NMR, a chiral environment must be introduced. This is commonly achieved by using chiral auxiliaries, which can be either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). mdpi.com

Chiral Solvating Agents (CSAs) are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov These diastereomeric complexes have different magnetic environments and, therefore, distinct NMR signals, allowing for the differentiation and quantification of the enantiomers. mdpi.comnih.gov The interactions are typically based on hydrogen bonds, π-π stacking, or dipole-dipole interactions. nih.gov

Chiral Derivatizing Agents (CDAs) react with the analyte to form stable, covalent diastereomeric compounds. These new compounds have different physical properties and, consequently, distinct NMR spectra. mdpi.com

Illustrative Data Table for NMR Chiral Sensing

The following table illustrates the hypothetical chemical shift differences (Δδ in ppm) that might be observed in the ¹H NMR spectrum of a racemic sample of this compound upon the addition of a chiral solvating agent. The data is for illustrative purposes to demonstrate the principle of the technique.

Proton SignalChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with CSA (ppm) - (R)-enantiomerChemical Shift (δ) with CSA (ppm) - (S)-enantiomerEnantiomeric Chemical Shift Difference (Δδ) (ppm)
H at C54.154.184.220.04
-CH₂-OH3.653.683.710.03
N-CH₃2.802.812.830.02

Note: The chemical shift values are hypothetical and serve to illustrate the expected outcome of chiral discrimination by NMR.

Impact of Stereochemistry on Molecular Interactions and Reactivity

This differential interaction can lead to one enantiomer exhibiting a desired therapeutic effect while the other may be less active or even produce adverse effects. nih.gov For example, in the case of the pyrrolidinone derivative HA-966, the (R)-enantiomer is responsible for neuroprotective actions, whereas the (S)-enantiomer is more potent as an anticonvulsant, demonstrating a clear divergence in biological activity based on stereochemistry. nih.gov

In terms of molecular interactions, the stereochemistry can also influence physical properties and intermolecular associations. For instance, in a study of the related compound 5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one, it was observed that the enantiomers form a centrosymmetric dimer through complementary intermolecular hydrogen bonds between the hydroxyl and carbonyl groups. researchgate.net This type of self-assembly is dependent on the specific spatial orientation of the interacting functional groups, highlighting the role of stereochemistry in dictating intermolecular interactions.

The reactivity of chiral molecules can also be stereodependent, particularly in reactions involving chiral reagents or catalysts. The transition states formed during such reactions will be diastereomeric, leading to differences in activation energies and, consequently, different reaction rates for the two enantiomers. This principle is the basis for kinetic resolution, a method used to separate racemic mixtures. Therefore, the (R) and (S) enantiomers of this compound would be expected to exhibit different reactivity profiles in a chiral environment.

Advanced Analytical Methodologies for 5 2 Hydroxyethyl 1 Methylpyrrolidin 2 One

Development of Hyphenated Techniques for Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of specific compounds in complex mixtures. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are central to the characterization of pyrrolidinone derivatives. mdpi.comresearchgate.net

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique ideal for trace analysis and identifying metabolites in biological fluids. mdpi.comijpras.com Methods developed for NMP and its metabolites are directly applicable to 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one. These methods often involve sample purification via solid-phase extraction (SPE) followed by analysis using LC-MS with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) interface. researchgate.netnih.govresearchgate.net

The high resolution and accuracy of modern mass spectrometers enable the confident identification of unknown metabolites. ijpras.comthermofisher.com By comparing fragmentation patterns of a parent compound with its potential metabolites, structural elucidation can be achieved. ijpras.com For quantitative purposes, multiple reaction monitoring (MRM) mode is employed, enhancing selectivity and sensitivity. fda.gov

Table 1: Exemplary LC-MS/MS Parameters for Analysis of NMP Metabolites

Parameter Description
Sample Preparation Solid-Phase Extraction (SPE) using Isolute ENV+ or Oasis HLB columns. nih.govresearchgate.net
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) or C30 column. researchgate.netnih.gov
Mobile Phase Acetonitrile/Water with formic acid modifier. fda.gov
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). researchgate.netnih.gov
Detection Mode Positive Ion Mode. researchgate.net

| MS Analysis | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). fda.gov |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, polar and non-volatile compounds like this compound require a derivatization step to increase their volatility and thermal stability for GC analysis. nih.gov

A common approach involves silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. For the related compound 5-HNMP, derivatization is achieved using agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting TMS-derivatized analyte is more volatile and produces characteristic mass spectra that aid in identification and quantification. nih.govnih.gov The analysis is typically performed using a capillary GC column and detection by a mass spectrometer operating in electron impact (EI) mode. nih.gov

Table 2: Typical GC-MS Analysis Protocol for Hydroxylated Pyrrolidinones

Step Description Research Finding
Extraction Liquid-liquid extraction (LLE) or Solid-Phase Extraction (SPE). LLE with dichloromethane (B109758) has been shown to be efficient for urinary extracts. nih.gov SPE is also used for purification from complex matrices like pesticide formulations. researchgate.net
Derivatization Silylation to increase volatility. Urinary extracts are derivatized with bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
GC Separation Capillary column (e.g., DB1701). Allows for efficient separation from interfering compounds from the matrix. researchgate.net
MS Detection Electron Impact (EI) ionization. Provides reproducible fragmentation patterns for compound identification. nih.gov

| Internal Standard | Deuterated analogue of the analyte. | A tetradeuterated 5-HNMP internal standard is used for accurate quantification. nih.gov |

In-situ and Operando Spectroscopic Techniques

In-situ and operando spectroscopy allow for the real-time monitoring of chemical reactions as they occur, providing invaluable insights into reaction pathways, intermediate species, and kinetics without altering the reaction environment. mt.comresearchgate.net

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy enable the continuous tracking of reactant consumption and product formation by monitoring characteristic vibrational bands. mt.com This allows chemists to gain a deeper understanding of the reaction, identify key intermediates, and determine reaction endpoints accurately. For the synthesis or transformation of this compound, these techniques could be used to follow the conversion of precursors and the appearance of the final product in real-time. This immediate feedback helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading to improve yield and purity. mt.com

By analyzing the concentration changes of reactants, intermediates, and products over time, in-situ spectroscopy provides the data needed to determine reaction rate laws and elucidate complex reaction mechanisms. mt.com For instance, Electron Paramagnetic Resonance (EPR) spectroscopy can be coupled with flow systems to study the kinetics of reactions involving radical intermediates. researchgate.net While not all reactions involving pyrrolidinones proceed via radical pathways, this illustrates the power of specialized in-situ methods. The quantitative data derived from these real-time measurements are essential for developing robust and scalable chemical processes. mt.com

Quantitative Analysis Methods

The accurate quantification of this compound is essential for various applications, from biological monitoring to quality control. The hyphenated methods described previously, particularly LC-MS/MS and GC-MS, are the preferred techniques for robust quantification due to their high sensitivity and selectivity. nih.govnih.gov

Validation of these quantitative methods involves assessing several key parameters to ensure the reliability of the results. These parameters include linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). nih.govijmspr.in The use of stable isotope-labeled internal standards, such as deuterium-labeled compounds, is a common strategy to correct for matrix effects and variations in sample preparation, leading to highly accurate and precise measurements. nih.govnih.gov

Table 3: Performance Characteristics of Quantitative Methods for NMP Metabolites

Parameter LC-MS/MS Method nih.gov GC-MS Method nih.gov
Analyte 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP)
Matrix Urine Urine
Limit of Detection (LOD) 0.006 mg/L 0.017 mg/L
Linearity Covers biological exposure index range Not specified, but calibration graph used
Within-Run Precision (CV%) 3.4% 1.6 - 2.6% (intra-assay)
Total Precision (CV%) 4.2% Not specified

| Internal Standard | Deuterium-labeled 5-HNMP | Tetradeuterated 5-HNMP |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of this compound, particularly for identifying and quantifying non-volatile impurities. Reversed-phase HPLC is the most common modality, offering excellent separation of polar and non-polar compounds.

Detailed research findings for analogous compounds demonstrate the use of various column and mobile phase combinations to achieve optimal separation. For instance, analyses of NMP and its hydroxylated metabolites have successfully employed C18 or C30 stationary phases, which provide effective retention and resolution. nih.govnih.gov The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often with an acidic modifier like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govfda.gov

Detection is commonly performed using Ultraviolet (UV) detectors, though coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) offers superior sensitivity and specificity, allowing for the definitive identification of trace-level impurities. nih.govfda.gov

Table 1: Representative HPLC Conditions for Pyrrolidone Compound Analysis

ParameterConditionSource(s)
Column Acclaim RSLC C18 or C30, 2.2 µm nih.govnih.gov
Mobile Phase A Water with 0.1% Formic Acid fda.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid fda.gov
Flow Rate 0.2 - 0.5 mL/minN/A
Detector UV or Tandem Mass Spectrometry (MS/MS) nih.govnih.govfda.gov
Injection Volume 1 - 10 µLN/A

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

Gas Chromatography (GC) is an indispensable tool for assessing the purity of this compound and is particularly effective for the analysis of volatile organic impurities. The technique separates compounds based on their boiling points and interaction with the stationary phase within a capillary column.

For the analysis of related nitrogen-containing compounds like NMP, methods often utilize a high-resolution capillary column, such as an HP-1 or equivalent, coupled with a Flame Ionization Detector (FID). researchgate.net The FID is a universal detector for organic compounds and provides excellent sensitivity. For enhanced selectivity and sensitivity towards nitrogen-containing molecules, a Nitrogen-Phosphorus Detector (NPD) can be employed. cdc.gov Sample preparation for GC analysis is typically straightforward, involving the dissolution of the sample in a suitable volatile solvent like methanol (B129727) or a mixture of methylene (B1212753) chloride and methanol. cdc.govosha.gov

Table 2: Typical GC Conditions for Analysis of Related Pyrrolidones

ParameterConditionSource(s)
Column HP-1 (or equivalent) capillary column researchgate.net
Carrier Gas Helium or Hydrogen cdc.gov
Injector Temperature 200 - 250 °C researchgate.netosha.gov
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) cdc.govosha.gov
Detector Temperature 225 - 250 °C researchgate.netosha.gov
Oven Program Isothermal or temperature gradient (e.g., 80°C held for 1 min, then ramped) osha.gov

Advanced Sample Preparation and Derivatization for Analysis

Effective sample preparation is critical for accurate and reproducible analytical results. For HPLC analysis, preparation is often minimal, involving dissolving the sample in the mobile phase and filtering to remove particulate matter. However, for complex sample matrices, Solid-Phase Extraction (SPE) may be used to purify the sample and concentrate the analytes of interest, as demonstrated in the analysis of NMP metabolites in biological fluids. researchgate.net

For GC analysis, derivatization is a key advanced technique, especially for polar compounds containing functional groups like the hydroxyl group in this compound. Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis by increasing its volatility and thermal stability. psu.edu

A common strategy for derivatizing hydroxyl groups is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group. This process reduces the polarity of the molecule, preventing peak tailing and improving chromatographic performance. The analysis of the related compound, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), often involves a derivatization step prior to GC/MS analysis to achieve the necessary volatility for separation and detection. nih.gov Acylation is another potential derivatization route. psu.edu This step is crucial for ensuring that the compound can be vaporized without degradation in the hot GC injector port, leading to sharp, symmetrical peaks and reliable quantification.

Due to the lack of publicly available scientific literature and research data specifically concerning "this compound," it is not possible to generate a detailed article that adheres to the specific mechanistic investigations requested in the provided outline.

Extensive searches for kinetic studies, isotope labeling, catalytic cycles, enzymatic transformations, and molecular binding mechanisms for this particular compound did not yield any relevant scholarly articles or data. The available research in this area predominantly focuses on related compounds, such as N-methyl-2-pyrrolidone (NMP) and its primary metabolite, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).

Fulfilling the request would require speculating or presenting information on different chemical entities, which would contradict the instructions to focus solely on "this compound" and maintain scientific accuracy.

Mechanistic Investigations of Chemical and Biochemical Processes Involving 5 2 Hydroxyethyl 1 Methylpyrrolidin 2 One

Molecular Interactions with Biological Macromolecules (Mechanistic Focus, Non-Clinical)

Role as Building Blocks in Bio-Inspired Molecules

The chemical compound 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one possesses distinct structural features that position it as a potentially valuable building block in the synthesis of bio-inspired molecules. Its pyrrolidinone core is a recurring motif in a multitude of natural products and biologically active compounds. The presence of a hydroxyl group on the ethyl side chain offers a reactive site for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.

While specific and detailed research exclusively focused on the application of this compound as a building block in the synthesis of bio-inspired molecules is not extensively documented in publicly available literature, its potential can be inferred from the known reactivity of its constituent functional groups. The pyrrolidinone ring and the primary alcohol functionality are versatile handles for a variety of synthetic transformations.

The hydroxyl group can readily undergo reactions such as esterification or etherification. These reactions would allow for the linkage of the this compound unit to other molecular fragments, including other bio-inspired motifs, to create more elaborate structures. For instance, esterification could be employed to connect the molecule to carboxylic acid-containing natural products or their synthetic analogues. Similarly, etherification provides a stable linkage to other molecular scaffolds.

Furthermore, the lactam functionality within the pyrrolidinone ring, while generally stable, can be susceptible to ring-opening reactions under specific conditions, providing access to linear amino acid derivatives. These derivatives could then be utilized in peptide synthesis or for the construction of other polyamide-based biomimetic structures.

The strategic combination of the pyrrolidinone scaffold with a reactive hydroxyl group suggests that this compound could serve as a versatile precursor in the divergent synthesis of libraries of compounds for biological screening. By modifying the hydroxyl group and potentially the pyrrolidinone ring itself, a wide array of derivatives can be accessed from a single, readily available starting material.

Although direct examples are scarce, the structural elements of this compound are present in more complex, biologically relevant molecules. The pyrrolidinone core is a key feature of various alkaloids and other natural products. Therefore, synthetic strategies aimed at these larger molecules could potentially involve intermediates that are structurally related to this compound.

Role of 5 2 Hydroxyethyl 1 Methylpyrrolidin 2 One As a Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Structures

The inherent functionality of 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one makes it an ideal starting point for the synthesis of intricate heterocyclic systems. The pyrrolidinone ring provides a stable core that can be further elaborated, while the hydroxyethyl (B10761427) side chain offers a reactive handle for cyclization and functionalization reactions.

Synthesis of Polycyclic Compounds

The strategic placement of the hydroxyethyl group at the C5 position enables its use in intramolecular cyclization reactions to form fused bicyclic and other polycyclic systems. A common strategy involves converting the terminal hydroxyl group into a suitable leaving group (e.g., a tosylate or mesylate) or an electrophilic center, which can then react with a nucleophile introduced elsewhere on the pyrrolidinone scaffold.

This approach is particularly valuable in the synthesis of indolizidine alkaloids, which feature a fused six- and five-membered ring system with a nitrogen atom at the bridgehead. mdpi.org Research has demonstrated that chiral 5-substituted pyrrolidinones are effective precursors for these complex natural products. mdpi.org For instance, a related chiral building block, (S)-5-(tosylmethyl)-2-pyrrolidinone, has been used to generate the core indolizidine skeleton in a single step by reacting its dianion with various dielectrophiles. mdpi.org The versatility of this method allows for the strategic incorporation of substituents, leading to a variety of functionalized indolizidine derivatives.

Precursor TypeTarget Polycyclic SystemKey Reaction TypeReference
5-Substituted-2-pyrrolidinoneIndolizidine AlkaloidsIntramolecular Cyclization mdpi.org
Donor-Acceptor CyclopropanesBenz[g]indolizidine DerivativesLactamization/Further Modification nih.gov
N-allyl oxazolidinesPyrrolidinesHydrozirconation-Cyclization nih.gov

Stereoselective Access to Chiral Scaffolds

The pyrrolidine (B122466) ring is a cornerstone of asymmetric synthesis, frequently employed as a chiral auxiliary or as the core of a chiral catalyst. nih.gov Stereoselective synthesis methods are crucial for producing optically pure compounds, which is particularly important in medicinal chemistry where enantiomers can have vastly different biological activities.

Starting from a chiral source, such as the naturally occurring pyroglutamic acid, provides a straightforward entry into enantioenriched 5-substituted pyrrolidinones. The chiral center at C5 can then direct the stereochemistry of subsequent reactions, allowing for the construction of complex molecules with precise three-dimensional arrangements. Methodologies have been developed for the stereocontrolled synthesis of 2,5-disubstituted pyrrolidines, which are valuable as C2-symmetrical scaffolds in catalysis. nih.gov Complete stereochemical control over all chiral centers in polyhydroxylated pyrrolidines has been achieved through strategies involving regioselective asymmetric aminohydroxylation and intramolecular amidomercuration reactions. researchgate.net These methods highlight the importance of the pyrrolidine framework in directing stereoselective outcomes.

Application in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. The structural features of this compound make it a compelling candidate for research in this field.

Design of Molecular Receptors and Recognition Elements

Molecular receptors are designed to bind specific guest molecules through a series of non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The pyrrolidinone core of this compound provides a rigid scaffold that can be functionalized to create specific binding pockets.

The carbonyl group of the lactam and the hydroxyl group of the side chain are both capable of acting as hydrogen bond donors and acceptors. This dual functionality is essential for molecular recognition. For example, in the solid state, related pyrrolidinone derivatives like 5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one form centrosymmetric dimers through complementary intermolecular O-H···O hydrogen bonds between the hydroxyl and carbonyl groups. researchgate.netresearchgate.net This inherent ability to form defined hydrogen-bonded structures is a key principle in the design of molecular receptors. Furthermore, the pyrrolidinone framework is a component in the design of conformationally restricted ligands for biological targets, such as serotonin (B10506) (5-HT) receptors, where precise orientation of functional groups is critical for selective binding. nih.gov

Study of Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. Amphiphilic molecules, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) parts, are particularly prone to self-assembly in aqueous solutions. The this compound structure can be readily modified to create such amphiphiles.

By attaching a long alkyl chain to the nitrogen or another part of the molecule, the pyrrolidinone headgroup, with its polar lactam and hydroxyethyl moieties, becomes the hydrophilic portion. Research on related 1-alkyl-1-(2-hydroxyethyl)pyrrolidinium bromides has shown that these molecules act as cationic surfactants, forming micelles in solution. researchgate.net The presence of the 2-hydroxyethyl group was found to significantly enhance their micelle-forming ability compared to unsubstituted analogs. researchgate.net These studies provide insight into how the functional groups of the parent compound contribute to the thermodynamics of self-assembly and the formation of nanosized systems. researchgate.net

Surfactant TypeKey Structural FeatureObserved PhenomenonReference
1-alkyl-1-(2-hydroxyethyl)pyrrolidinium bromidesHydroxyethyl groupIncreased micelle-forming ability researchgate.net
Nonyl-(2-hydroxyethyl)ammonium bromidesMultiple hydroxyethyl groupsIncreased surface activity researchgate.net
Double Hydrophilic Block Copolymers (DHBCs)Hydrophilic block ratioSpontaneous formation of spherical particles researchgate.net

Use in Polymer Chemistry Research (excluding specific material properties/applications)

The study of polymerization mechanisms, polymer structures, and the incorporation of functional monomers is a central theme in polymer chemistry research. This compound serves as a valuable monomer in these fundamental investigations due to its reactive hydroxyl group.

The primary alcohol of the hydroxyethyl side chain provides a convenient point for polymerization or for grafting onto existing polymer backbones. This allows for the introduction of the polar, aprotic N-methylpyrrolidinone (NMP) moiety as a side chain. NMP is a well-known high-performance solvent, and incorporating it into a polymer structure is a subject of academic interest for modifying polymer solubility and interaction profiles. wikipedia.orgresearchgate.net

Research into monomers like N-(2-hydroxyethyl)-2-pyrrolidone (HEP), which is structurally analogous, demonstrates that the hydroxyl functionality can be used to build the pyrrolidone unit into various polymer architectures. basf.com This can be achieved through reactions typical of alcohols, such as esterification or etherification, to form polyesters or polyethers, or to create functionalized acrylic monomers for radical polymerization. These studies focus on the synthetic methods and characterization of the resulting polymers, providing fundamental knowledge about how the inclusion of the pyrrolidinone ring influences polymer chain conformation and solution behavior, separate from the end-use properties of the material.

Monomer or Intermediate in Polymer Synthesis

While extensive research on the specific use of this compound as a primary monomer in large-scale polymer production is not widely documented, its structural features suggest its potential in polymerization reactions. The presence of the hydroxyl group allows it to act as a monomer in condensation polymerizations, reacting with dicarboxylic acids or their derivatives to form polyesters. Similarly, it could be incorporated into polyurethane chains through its reaction with isocyanates.

In these polymerization processes, the pyrrolidinone ring would be a recurring pendant group along the polymer backbone, influencing the final properties of the material, such as solubility, thermal stability, and adhesion. The inherent polarity of the pyrrolidinone moiety could enhance the polymer's affinity for polar solvents and surfaces.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomer ExampleLinkage FormedPotential Polymer Property
PolyesterAdipic acidEsterIncreased polarity, improved adhesion
PolyurethaneToluene diisocyanate (TDI)UrethaneEnhanced thermal stability

Functionalization of Polymeric Materials

A more immediate and explored application of this compound is in the functionalization of existing polymers. The reactive hydroxyl group can be used to graft this molecule onto polymer backbones, surfaces, or nanoparticles. This process, known as polymer grafting or surface functionalization, is a powerful tool to modify the properties of materials without altering their bulk characteristics. rsc.org

For instance, grafting this compound onto a hydrophobic polymer surface can significantly increase its hydrophilicity and wettability. This is due to the polar nature of the pyrrolidinone ring and the hydrogen-bonding capability of the remaining hydroxyl group (if the initial linkage is formed through another reaction). Such modifications are crucial in biomedical applications to improve biocompatibility, in filtration membranes to reduce fouling, and in coatings to enhance adhesion. nih.gov

The "grafting to" method is a common strategy where pre-existing polymer chains with reactive sites are treated with the functional molecule. nih.gov For example, a polymer with carboxylic acid groups can be activated and then reacted with the hydroxyl group of this compound to form ester linkages.

Ligand Design in Coordination Chemistry Research

The nitrogen and oxygen atoms within the this compound structure, particularly the carbonyl oxygen and the hydroxyl oxygen, possess lone pairs of electrons that can be donated to metal ions, making it a potential ligand in coordination chemistry. The ability of pyrrolidone-based molecules to act as ligands for various metal catalysts has been noted in several studies. researchgate.net

Synthesis of Metal Complexes

This compound can coordinate to a central metal ion to form stable metal complexes. The hydroxyl group can be deprotonated to form an alkoxide, which is a strong coordinating agent. The carbonyl oxygen can also participate in coordination, potentially leading to the formation of chelate rings, which enhance the stability of the complex.

The synthesis of such complexes would typically involve reacting a salt of the desired metal (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, or palladium) with the ligand in a suitable solvent. The resulting metal complex's geometry and electronic properties would depend on the metal ion, the molar ratio of metal to ligand, and the reaction conditions. Research on related pyrrolidinone derivatives has shown their ability to form complexes with various metal ions, including chromium(III), iron(III), cobalt(II), nickel(II), copper(II), and cadmium(II). scilit.comresearchgate.net

Study of Metal-Ligand Interactions and Catalytic Activity

Once synthesized, these metal complexes can be studied to understand the nature of the metal-ligand interactions. Spectroscopic techniques such as FT-IR and UV-Vis, along with magnetic susceptibility measurements, can provide insights into the coordination environment of the metal ion. researchgate.net

The catalytic activity of these complexes can then be investigated in various organic transformations. For example, pyrrolidone-ligated copper catalysts have shown effectiveness in acetylene (B1199291) hydrochlorination. researchgate.net The electronic and steric properties of the this compound ligand can influence the reactivity and selectivity of the metal center. The pendant hydroxyethyl group could also play a role in the catalytic cycle, potentially through secondary interactions with the substrate or by modifying the solubility and stability of the catalyst.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligand

Metal IonPotential Catalytic ReactionRationale
Copper (Cu)Click Chemistry, Oxidation ReactionsKnown activity of copper complexes in these areas.
Palladium (Pd)Cross-coupling Reactions (e.g., Suzuki, Heck)The ligand could stabilize the active palladium species.
Nickel (Ni)Hydrogenation, PolymerizationNickel catalysts are widely used in these industrial processes.

Further research into the synthesis and characterization of metal complexes with this compound is necessary to fully elucidate their catalytic potential and to design more efficient and selective catalysts for a range of chemical transformations.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of pyrrolidinone derivatives often involves cyclization or functional group modification. For example, base-assisted cyclization (e.g., using NaOH or KOH) is effective for forming the pyrrolidinone core, as demonstrated in similar compounds . Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
  • Catalysts : Transition metals (e.g., Pd/C) or acid/base catalysts can improve yield.
  • Temperature : Controlled heating (e.g., 60–80°C) may accelerate cyclization without side reactions.
  • Monitoring : Use TLC or HPLC to track reaction progress .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural verification and purity assessment:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry. For example, pyrrolidinone carbonyl signals typically appear at ~170–175 ppm in 13C NMR .
  • FTIR : Detect functional groups (e.g., hydroxyl at ~3200–3600 cm⁻¹, carbonyl at ~1650–1750 cm⁻¹) .
  • HRMS : Validate molecular weight and fragmentation patterns.
  • HPLC : Use pharmaceutical-grade reference standards (e.g., EP/ICH guidelines) to assess purity and identify impurities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Safety data sheets (SDS) for related pyrrolidinones emphasize:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure .
  • First aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS .

Advanced Research Questions

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies:

  • pH stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 25–40°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days) .
  • Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Expose samples to UV/visible light and assess photodegradation products .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for biological applications?

Methodological Answer:

  • Structural modifications : Synthesize analogs with varied substituents (e.g., halogens, aryl groups) at the hydroxyethyl or methyl positions .
  • Biological assays : Test antimicrobial, anti-inflammatory, or cytotoxicity profiles using standardized protocols (e.g., MIC assays, COX inhibition) .
  • Computational modeling : Perform docking studies to predict binding affinities for target proteins (e.g., enzymes, receptors) .

Q. How should contradictory data in synthesis yields or biological activity be resolved?

Methodological Answer:

  • Replication : Repeat experiments under identical conditions, ensuring reagent purity (e.g., ≥98% by HPLC) and calibrated equipment .
  • Analytical validation : Cross-verify results using orthogonal techniques (e.g., NMR + HRMS for structure; LC-MS for impurity profiling) .
  • Statistical analysis : Apply ANOVA or t-tests to assess significance of yield variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one
Reactant of Route 2
5-(2-Hydroxyethyl)-1-methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.